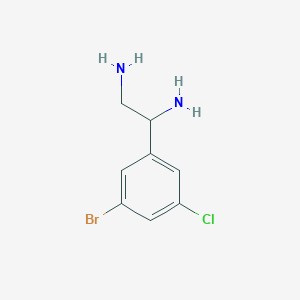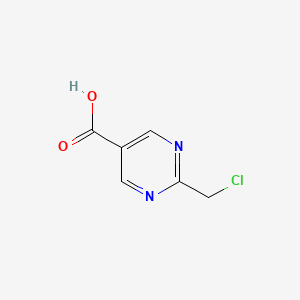
2-(Chloromethyl)pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)pyrimidine-5-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a chloromethyl group at the 2-position and a carboxylic acid group at the 5-position. Pyrimidines are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)pyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate with formamide, formic acid, urea, or thiourea can yield pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, to form substituted pyrimidine derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as morpholine, piperidine, or aniline can be used in nucleophilic substitution reactions to form 2-substituted pyrimidine derivatives.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different pharmacological properties and applications.
Applications De Recherche Scientifique
2-(Chloromethyl)pyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)pyrimidine-5-carboxylic acid and its derivatives is often associated with their ability to inhibit specific enzymes and biological pathways. For example, pyrimidine-based anti-inflammatory agents function by suppressing the activity of cyclooxygenase (COX) enzymes, thereby reducing the generation of prostaglandin E2 (PGE2) . This inhibition can lead to reduced inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: This compound has a similar pyrimidine ring structure with different substituents, leading to different chemical properties and applications.
Pyrimidine-2-carboxylic acid: Another pyrimidine derivative with a carboxylic acid group, but lacking the chloromethyl group, which affects its reactivity and applications.
Uniqueness
2-(Chloromethyl)pyrimidine-5-carboxylic acid is unique due to the presence of both the chloromethyl and carboxylic acid groups, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds.
Propriétés
Formule moléculaire |
C6H5ClN2O2 |
|---|---|
Poids moléculaire |
172.57 g/mol |
Nom IUPAC |
2-(chloromethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C6H5ClN2O2/c7-1-5-8-2-4(3-9-5)6(10)11/h2-3H,1H2,(H,10,11) |
Clé InChI |
UYWJPJRFNQSMGM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)CCl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



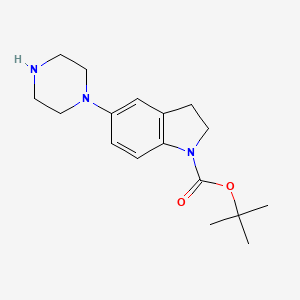
![1,1'-Bibicyclo[1.1.1]pentane, 3,3'-diiodo-](/img/structure/B13030876.png)
![(R)-2-(6-((2,6-dimethyl-4-(3-(methylsulfonyl)propoxy)-[1,1-biphenyl]-3-yl)methoxy)-2,3-dihydrobenzofuran-3-yl)aceticacid](/img/structure/B13030878.png)
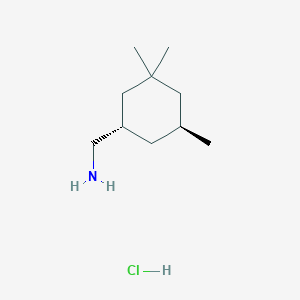
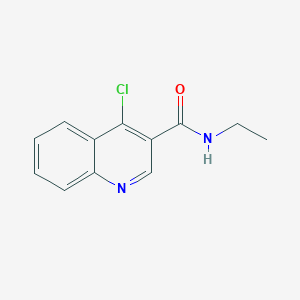
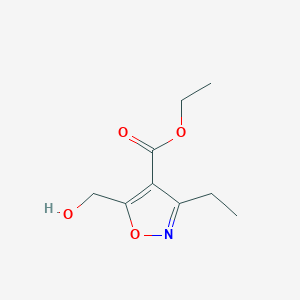
![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B13030897.png)
![tert-Butyl ((1R)-6-hydroxyspiro[3.3]heptan-1-yl)carbamate](/img/structure/B13030899.png)
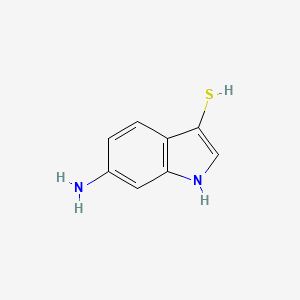

![(1S,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL](/img/structure/B13030925.png)
